N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole core, bromination, and subsequent coupling with other functional groups. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final coupling step involves the reaction of the brominated indazole with the appropriate amine and carboxylic acid derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler indazole derivative with similar biological activities.
2H-indazole: Another tautomeric form of indazole with distinct properties.
N-(4-acetylphenyl)-1H-indazole-3-carboxamide: A related compound with a different substitution pattern.
Uniqueness
N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom and the acetylamino group enhances its potential as a versatile intermediate for further chemical modifications and drug development.
Properties
Molecular Formula |
C20H18BrN5O3 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18BrN5O3/c1-11(27)22-14-3-5-15(6-4-14)23-20(29)12-8-18(28)26(10-12)19-16-7-2-13(21)9-17(16)24-25-19/h2-7,9,12H,8,10H2,1H3,(H,22,27)(H,23,29)(H,24,25) |
InChI Key |
MIDOGGATVDDOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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